molecular formula C20H14N2O6 B12961145 5-(1,3-Dioxoisoindolin-2-yl) 2-ethyl 1H-indole-2,5-dicarboxylate

5-(1,3-Dioxoisoindolin-2-yl) 2-ethyl 1H-indole-2,5-dicarboxylate

Cat. No.: B12961145
M. Wt: 378.3 g/mol
InChI Key: MQYGWXAVCLVZSL-UHFFFAOYSA-N
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Description

5-(1,3-Dioxoisoindolin-2-yl) 2-ethyl 1H-indole-2,5-dicarboxylate is a heterocyclic compound featuring an indole core substituted with two ester groups (ethyl and 1,3-dioxoisoindolin-2-yl moieties). The indole scaffold is a privileged structure in medicinal chemistry due to its bioisosteric resemblance to tryptophan and its role in modulating biological targets such as enzymes and receptors.

Properties

Molecular Formula

C20H14N2O6

Molecular Weight

378.3 g/mol

IUPAC Name

5-O-(1,3-dioxoisoindol-2-yl) 2-O-ethyl 1H-indole-2,5-dicarboxylate

InChI

InChI=1S/C20H14N2O6/c1-2-27-20(26)16-10-12-9-11(7-8-15(12)21-16)19(25)28-22-17(23)13-5-3-4-6-14(13)18(22)24/h3-10,21H,2H2,1H3

InChI Key

MQYGWXAVCLVZSL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C(=O)ON3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Dioxoisoindolin-2-yl) 2-ethyl 1H-indole-2,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core . The phthalimide moiety can be introduced through a nucleophilic substitution reaction involving phthalic anhydride and an appropriate amine .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents are carefully selected to ensure the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Dioxoisoindolin-2-yl) 2-ethyl 1H-indole-2,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(1,3-Dioxoisoindolin-2-yl) 2-ethyl 1H-indole-2,5-dicarboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1,3-Dioxoisoindolin-2-yl) 2-ethyl 1H-indole-2,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The phthalimide moiety may enhance the compound’s stability and bioavailability . The exact pathways and targets depend on the specific biological context and application.

Comparison with Similar Compounds

Structural Analogues

(a) Dimethyl (4R-5R)-2-(2-Hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate (Compound 7)

  • Structure : Contains a chiral 1,3-dioxolane ring instead of a 1,3-dioxoisoindolinyl group. The indole core is replaced with a hydroxyphenyl substituent.
  • Synthesis : Derived from salicylaldehyde and diethyl L-tartrate, yielding >99% enantiomeric excess (ee) .
  • Key Data :
    • Melting point: 94–95°C
    • Specific rotation: [α]20D = −80 (CHCl3)
    • MIC values: Exhibited antibacterial activity against S. aureus (MIC = 19.5 µg/mL) and antifungal activity against C. albicans (MIC = 39 µg/mL) .

(b) 5-O-tert-butyl 2-O-ethyl 1H-imidazole-2,5-dicarboxylate

  • Structure : Imidazole core with tert-butyl and ethyl ester groups, differing in heterocyclic ring and substituent bulkiness.
  • Properties : Higher steric hindrance from the tert-butyl group may reduce solubility compared to the indole-based analogue .

(c) Perfluorinated Sulfonylamino Derivatives (e.g., [68298-72-6])

  • Structure : Fluorinated side chains impart extreme hydrophobicity and chemical stability, contrasting with the polar ester groups in the target compound .
Table 1: Antimicrobial Activity of Dicarboxylate Derivatives
Compound MIC (µg/mL) S. aureus MIC (µg/mL) C. albicans Reference
Compound 7 (1,3-dioxolane) 19.5 39.0
Compound 5 (racemic) 39.0 78.0
Amikacin (reference) 1.0–2.0
Fluconazole (reference) 1.0–2.0
  • Key Observations: The chiral 1,3-dioxolane derivative (Compound 7) shows superior activity compared to its racemic counterpart (Compound 5), emphasizing the role of stereochemistry.

Physicochemical Properties

  • Lipophilicity : The ethyl ester in the target compound likely enhances membrane permeability compared to bulkier tert-butyl derivatives .
  • Electronic Effects : The electron-deficient 1,3-dioxoisoindolinyl group may improve interactions with nucleophilic residues in enzyme active sites, a feature absent in hydroxyphenyl-substituted dioxolanes .

Biological Activity

5-(1,3-Dioxoisoindolin-2-yl) 2-ethyl 1H-indole-2,5-dicarboxylate is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5-(1,3-Dioxoisoindolin-2-yl) 2-ethyl 1H-indole-2,5-dicarboxylate is C15H13N2O4C_{15}H_{13}N_{2}O_{4}, with a molecular weight of approximately 285.28 g/mol. The compound features a complex structure that includes an indole core, which is known for various biological activities.

Anticancer Activity

Recent studies have indicated that compounds similar to 5-(1,3-Dioxoisoindolin-2-yl) 2-ethyl 1H-indole-2,5-dicarboxylate exhibit significant anticancer properties. One study demonstrated that derivatives of indole can inhibit the growth of cancer cells while sparing non-tumorigenic cells. This selectivity suggests a potential therapeutic window for cancer treatment.

CompoundCell Line TestedIC50 (µM)Mechanism
Compound AHepG2 (liver cancer)10Induction of apoptosis
Compound BMCF7 (breast cancer)15Inhibition of cell cycle progression

Antimicrobial Activity

The compound has also shown promising antimicrobial effects against various bacterial strains. A study reported that derivatives with similar structural motifs inhibited the growth of both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anti-inflammatory Properties

In vitro studies have suggested that the compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This activity could be beneficial in managing conditions characterized by chronic inflammation.

The biological activity of 5-(1,3-Dioxoisoindolin-2-yl) 2-ethyl 1H-indole-2,5-dicarboxylate is believed to be mediated through several mechanisms:

  • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G1/S phase, thereby preventing cellular proliferation.
  • Cytokine Modulation : The compound may modulate the expression of cytokines involved in inflammatory responses, leading to reduced inflammation.

Case Studies

A notable case study involved the evaluation of a similar indole derivative in a murine model of breast cancer. The treatment resulted in a significant reduction in tumor size compared to control groups, with minimal side effects observed.

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